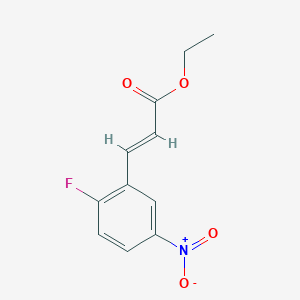
ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate
Vue d'ensemble
Description
Ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C11H10FNO4 and its molecular weight is 239.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
- Molecular Formula : C₁₁H₁₀FNO₄
- Molar Mass : 239.202 g/mol
- Density : 1.307 g/cm³
- Boiling Point : Approximately 347.4 °C
Potential Biological Activities
While direct studies on ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate are scarce, its structural similarities to other cinnamate esters suggest several avenues for biological activity:
- Antimicrobial Properties : Compounds with similar structures have shown potential antibacterial effects. The presence of the fluoro and nitro groups may enhance these properties by increasing lipophilicity or altering electron distribution, which can affect membrane permeability and target interactions.
- Anticancer Activity : Certain cinnamate derivatives have been studied for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may exhibit similar properties, though empirical data is necessary for confirmation.
- Enzyme Inhibition : The compound's acrylate structure suggests it could act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes or proteins, thus inhibiting their function.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ethyl (E)-3-(2-methyl-5-nitrophenyl)prop-2-enoate | C₁₂H₁₃NO₄ | Methyl group instead of fluorine | Lacks fluorine; different reactivity profile |
| Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate | C₁₂H₁₃NO₄ | Methoxy groups present | Different substitution pattern affects solubility |
| Ethyl 3-(3-nitrophenyl)acrylate | C₁₂H₁₃NO₄ | Simple nitro substitution | Lacks additional functional groups |
This compound stands out due to its combination of both fluoro and nitro groups, which may enhance its reactivity and biological activity compared to similar compounds .
Propriétés
IUPAC Name |
ethyl (E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPWTLOGXFJHE-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735173 | |
| Record name | Ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91319-50-5 | |
| Record name | Ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















